molecular formula C8H9NO2S B8413860 1-(2-Thenoylamino)-2-propanone

1-(2-Thenoylamino)-2-propanone

Cat. No. B8413860
M. Wt: 183.23 g/mol
InChI Key: OSGLETPQRHIAOC-UHFFFAOYSA-N
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Patent
US07144906B2

Procedure details

To 44.0 ml of a suspension of 16.70 g of sodium 2-(2-thenoylamino)acetate in β-picoline, 42.7 ml of acetic anhydride was added, and stirred for 3 hours at room temperature. After ice-cooling, 26.3 ml of ethanol, 129.7 ml of water and 45.2 ml of conc. hydrochloric acid were slowly added dropwise in sequence, and the mixture was stirred for 15 minutes as it is. After removal of ice-bath, the mixture was stirred for another 15 minutes at room temperature. Water (250 ml) was added and the precipitated crystals were collected, and washed with water. To the crystals was added 37.0 ml of water, and the mixture was heated to reflux for 1 hour. After 14.0 g of sodium chloride was added, the mixture was heated to reflux for another 1 hour. The reaction solution was extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. After addition of activated carbon (Kyoryoku-sirasagi® MOIWY433), the mixture was stirred for 30 minutes at room temperature. The solvent was distilled off under reduced pressure. The residue was crystallized by addition of t-butyl methyl ether to provide 7.15 g of the objective compound as pale brown crystals.
[Compound]
Name
suspension
Quantity
44 mL
Type
reactant
Reaction Step One
Name
sodium 2-(2-thenoylamino)acetate
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
42.7 mL
Type
solvent
Reaction Step One
Quantity
26.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
129.7 mL
Type
reactant
Reaction Step Two
Quantity
45.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:6]([NH:8][CH2:9][C:10]([O-:12])=O)=[O:7])[S:5][CH:4]=[CH:3][CH:2]=1.[Na+].[CH2:14](O)C.O.Cl>N1C=CC=C(C)C=1.C(OC(=O)C)(=O)C>[C:1]1([C:6]([NH:8][CH2:9][C:10](=[O:12])[CH3:14])=[O:7])[S:5][CH:4]=[CH:3][CH:2]=1 |f:0.1|

Inputs

Step One
Name
suspension
Quantity
44 mL
Type
reactant
Smiles
Name
sodium 2-(2-thenoylamino)acetate
Quantity
16.7 g
Type
reactant
Smiles
C1(=CC=CS1)C(=O)NCC(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC(=CC=C1)C
Name
Quantity
42.7 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
26.3 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
129.7 mL
Type
reactant
Smiles
O
Name
Quantity
45.2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After ice-cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes as it
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After removal of ice-bath
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 15 minutes at room temperature
Duration
15 min
ADDITION
Type
ADDITION
Details
Water (250 ml) was added
CUSTOM
Type
CUSTOM
Details
the precipitated crystals were collected
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
To the crystals was added 37.0 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After 14.0 g of sodium chloride was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for another 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
After addition of activated carbon (Kyoryoku-sirasagi® MOIWY433)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes at room temperature
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized by addition of t-butyl methyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CS1)C(=O)NCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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